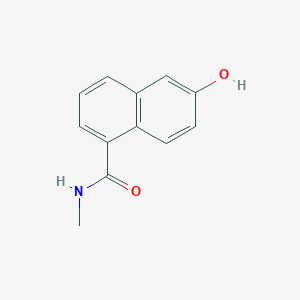

6-Hydroxy-N-methyl-1-naphthamide

Vue d'ensemble

Description

6-Hydroxy-N-methyl-1-naphthamide is a compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is a solid substance that is stored in a refrigerator .

Synthesis Analysis

The synthesis of 6-Hydroxy-N-methyl-1-naphthamide involves a mixture of this product with Pd/C and HCONH4 in EtOH . The mixture is refluxed for an hour, evaporated, and then mixed with water . The solid is filtered and washed with water twice and cold MeOH .Molecular Structure Analysis

The InChI code for 6-Hydroxy-N-methyl-1-naphthamide is 1S/C12H11NO2/c1-13-12(15)11-4-2-3-8-7-9(14)5-6-10(8)11/h2-7,14H,1H3,(H,13,15) . The InChI key is NCTCADPFOMVLRZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Hydroxy-N-methyl-1-naphthamide is a solid substance . It has a molecular weight of 201.22 and is slightly soluble (1.7 g/L at 25 ºC) . The density of the compound is 1.239±0.06 g/cm3 at 20 ºC 760 Torr .Applications De Recherche Scientifique

Enzyme Inhibition

“6-Hydroxy-N-methyl-1-naphthamide” has been studied for its inhibitory activity against enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These enzymes are involved in neurotransmitter regulation and the breakdown of acetylcholine, respectively. Inhibitors of these enzymes can have therapeutic applications in treating conditions like depression and Alzheimer’s disease .

Antiviral Activity

Compounds similar to “6-Hydroxy-N-methyl-1-naphthamide” have been investigated for their potential antiviral properties. They may serve as integrase inhibitors, which are crucial in the lifecycle of viruses like HIV, making them targets for antiretroviral therapy .

Gene Editing Delivery Vehicles

Naphthamide derivatives could potentially be used in the development of delivery vehicles for gene editing tools such as CRISPR-Cas9. Their structural properties might allow them to form complexes with mRNA or DNA, facilitating the delivery of these molecules into cells .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Mécanisme D'action

Target of Action

The primary targets of 6-Hydroxy-N-methyl-1-naphthamide are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play a crucial role in the metabolism of neurotransmitters, which are chemicals that transmit signals in the nervous system .

Mode of Action

6-Hydroxy-N-methyl-1-naphthamide interacts with its targets by inhibiting their activity . It exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . This means that 6-Hydroxy-N-methyl-1-naphthamide competes with the substrate for the active site of the enzyme and can be displaced from the enzyme by an excess of the substrate .

Biochemical Pathways

The inhibition of monoamine oxidase and cholinesterase enzymes by 6-Hydroxy-N-methyl-1-naphthamide affects the metabolic pathways of neurotransmitters . This can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . The downstream effects of this action can have significant impacts on neurological functions .

Pharmacokinetics

The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds obey lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of 6-Hydroxy-N-methyl-1-naphthamide’s action include the induction of apoptosis in cancer cells with minimal toxicity to normal cells. This suggests that 6-Hydroxy-N-methyl-1-naphthamide could potentially be used in the treatment of cancer.

Propriétés

IUPAC Name |

6-hydroxy-N-methylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-12(15)11-4-2-3-8-7-9(14)5-6-10(8)11/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTCADPFOMVLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628774 | |

| Record name | 6-Hydroxy-N-methylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847802-91-9 | |

| Record name | 6-Hydroxy-N-methylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

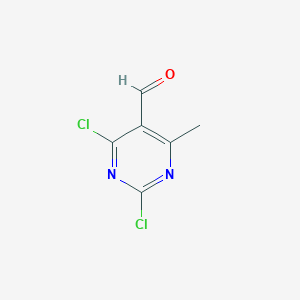

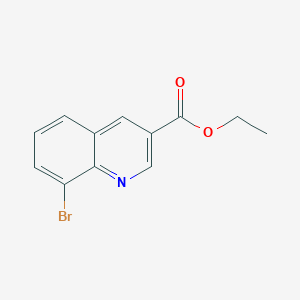

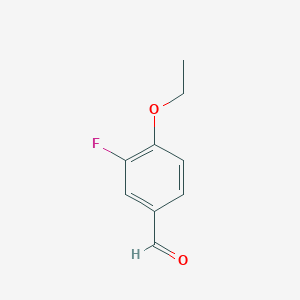

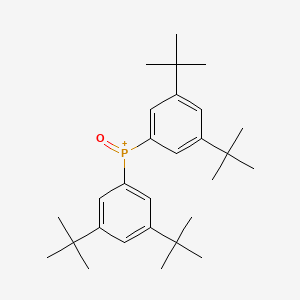

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1592498.png)

![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)